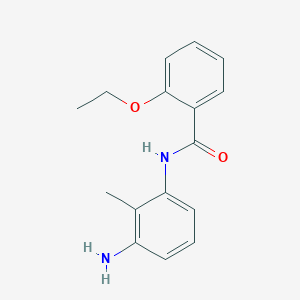

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide

Description

Nomenclature and Classification

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex substitution pattern on both aromatic rings. The compound is registered under Chemical Abstracts Service number 953736-08-8, providing a unique identifier for this specific molecular entity. This benzamide derivative belongs to the broader class of aromatic amides, specifically categorized as a substituted benzamide due to the presence of the amide functional group linking two aromatic systems.

The molecular classification places this compound within the family of heterocyclic organic compounds featuring nitrogen-containing functional groups. The systematic nomenclature indicates the presence of an amino group at the 3-position and a methyl group at the 2-position of one phenyl ring, while the other aromatic system contains an ethoxy substituent at the 2-position relative to the carbonyl group. The compound's classification as a benzamide derivative is fundamentally important for understanding its chemical behavior and potential interactions with biological systems.

The MDL number MFCD09735537 serves as an additional identifier in chemical databases, facilitating cross-referencing across multiple chemical information systems. This numbering system provides researchers with standardized access to comprehensive chemical data and structural information. The compound's classification within chemical taxonomy systems reflects its dual aromatic nature and the presence of both electron-donating and electron-withdrawing substituents that influence its overall electronic properties.

Molecular Structure and Conformation

The molecular structure of this compound exhibits a characteristic benzamide backbone with specific substitution patterns that determine its three-dimensional conformation. The compound's molecular formula C16H18N2O2 indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific geometric configuration. The central amide linkage provides a rigid planar structure that influences the overall molecular geometry and intermolecular interactions.

The SMILES notation CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N provides a detailed representation of the molecular connectivity, illustrating the specific bonding patterns between atoms. This notation reveals the ethoxy group (CCOC) attached to one benzene ring, the central carbonyl group forming the amide linkage, and the amino-methylphenyl substituent on the nitrogen atom. The molecular architecture suggests potential for intramolecular hydrogen bonding between the amino group and nearby electronegative centers.

The InChI representation InChI=1S/C16H18N2O2/c1-3-20-15-10-5-4-7-12(15)16(19)18-14-9-6-8-13(17)11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19) provides an unambiguous description of the molecular structure, including stereochemical information and connectivity patterns. This standardized representation ensures accurate structural interpretation across different chemical databases and computational systems. The conformation of the molecule in solution or solid state depends on the balance between steric interactions, electronic effects, and intermolecular forces.

Physicochemical Properties

The physicochemical properties of this compound are fundamentally determined by its molecular structure and functional group arrangement. The compound exhibits a molecular weight of 270.33 grams per mole, which influences its volatility, solubility characteristics, and bioavailability properties. This molecular weight places the compound within a range typical for small molecule pharmaceutical compounds, suggesting favorable properties for potential therapeutic applications.

The exact mass of 270.13683 daltons provides precise molecular weight information essential for mass spectrometric analysis and structural confirmation. This high-precision mass measurement enables accurate identification and quantification in complex analytical matrices. The compound's density and other bulk properties are influenced by the aromatic character of the molecule and the presence of polar functional groups that affect intermolecular packing arrangements.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H18N2O2 | |

| Molecular Weight | 270.33 g/mol | |

| Exact Mass | 270.13683 Da | |

| CAS Number | 953736-08-8 | |

| MDL Number | MFCD09735537 |

The compound's polarity is influenced by the presence of both hydrophilic amino and carbonyl groups and lipophilic aromatic and ethyl substituents, creating an amphiphilic character that affects its solubility profile in different solvents. The ethoxy group contributes to the molecule's lipophilicity while the amino and amide functionalities provide sites for hydrogen bonding interactions. These structural features collectively determine the compound's partition coefficient and its behavior in biological systems.

Crystallographic Analysis

Crystallographic analysis of this compound provides detailed information about its solid-state structure and molecular packing arrangements. While specific crystallographic data for this compound are limited in the available literature, the structural characteristics can be inferred from related benzamide derivatives and computational modeling studies. The crystal structure would reveal important information about intermolecular hydrogen bonding patterns, particularly involving the amino group and the carbonyl oxygen of the amide functionality.

The molecular packing in the crystalline state is expected to be influenced by π-π stacking interactions between the aromatic rings and hydrogen bonding networks formed by the amino and amide groups. These intermolecular interactions determine the crystal lattice parameters and influence the compound's physical properties such as melting point, solubility, and stability. The planar nature of the benzamide core facilitates efficient molecular packing in the solid state.

Crystal structure determination would provide precise bond lengths, bond angles, and torsional angles that characterize the three-dimensional molecular geometry. The conformation of the ethoxy group relative to the benzene ring and the orientation of the amino-methylphenyl substituent would be revealed through X-ray crystallographic analysis. Such structural information is crucial for understanding the compound's conformational preferences and designing related analogs with modified properties.

Isomeric Forms and Structural Variants

This compound represents one specific isomeric form within a family of related benzamide derivatives. The positional isomers result from different arrangements of the amino, methyl, and ethoxy substituents on their respective aromatic rings. The search results reveal related compounds such as N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide, which differs in the position of the ethoxy group. These positional isomers exhibit distinct physicochemical properties despite sharing the same molecular formula.

The structural variants include compounds with different alkoxy substituents, such as N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide, which contains an extended ether chain. This variant demonstrates how modifications to the alkoxy group can significantly alter the molecular properties and potential biological activities. The presence of additional ether oxygen atoms introduces new sites for hydrogen bonding and changes the overall polarity of the molecule.

Constitutional isomers involving different substitution patterns on the phenyl rings create a diverse family of benzamide derivatives with varying properties. The relationship between structure and activity in these isomeric forms provides valuable insights into the molecular features responsible for specific chemical and biological behaviors. Understanding these structure-activity relationships guides the rational design of new compounds with optimized properties for particular applications.

Structure Verification Methods

Structure verification of this compound employs multiple analytical techniques to confirm molecular identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structure through analysis of hydrogen and carbon environments. The characteristic chemical shifts and coupling patterns in both 1H and 13C nuclear magnetic resonance spectra confirm the presence and connectivity of all functional groups within the molecule.

Mass spectrometry serves as a definitive method for molecular weight confirmation and structural elucidation through fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 270.33 confirms the expected molecular weight, while fragmentation patterns provide information about the structural connectivity and functional group arrangement. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretch of the amide group, the amino group stretching and bending vibrations, and the aromatic carbon-carbon stretching frequencies provide complementary structural information. The combination of these spectroscopic techniques ensures comprehensive structural characterization and confirms the identity of the synthesized compound.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-15-10-5-4-7-12(15)16(19)18-14-9-6-8-13(17)11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECRZLBERYXDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Amino-Substituted Aniline Intermediate

The 3-amino-2-methylphenyl moiety can be prepared by reduction of the corresponding nitro compound or by direct amination methods. A common approach involves:

Reduction of Nitro Precursors: The nitro group on 3-nitro-2-methylphenyl derivatives is reduced to the amino group using iron powder in acidic media or catalytic hydrogenation. This method is well-documented for related compounds and provides good yields of the aniline intermediate with minimal side products.

Alternative Synthetic Routes: Protection and deprotection strategies may be employed to selectively functionalize the aromatic ring before amide coupling. For example, carbamate protection (e.g., carbobenzoxy) followed by reduction and deprotection steps can be used to obtain the free amine.

Preparation of 2-Ethoxybenzoic Acid Derivative

The 2-ethoxy substituent on the benzoic acid ring is introduced either by:

Direct use of 2-ethoxybenzoic acid: Commercially available or synthesized by ethoxylation of 2-hydroxybenzoic acid derivatives.

Activation of the Acid: Conversion of 2-ethoxybenzoic acid to more reactive species such as acid chlorides (using thionyl chloride or oxalyl chloride) or activated esters (e.g., N-hydroxysuccinimide esters) to facilitate amide bond formation.

Amide Bond Formation

The key step is the coupling of the amino-substituted phenyl compound with the activated 2-ethoxybenzoic acid derivative:

Direct Coupling: Using coupling reagents such as HATU, EDCI, or DCC in the presence of a base (e.g., DIPEA or triethylamine) in solvents like DMF or dichloromethane. This method is widely used for amide synthesis and provides high yields and purity.

Acid Chloride Method: The acid chloride of 2-ethoxybenzoic acid is reacted with the amine under controlled temperature conditions to form the amide bond. This method requires careful handling due to the reactivity of acid chlorides but is efficient for small to medium scale synthesis.

Reductive Amination and Protection Strategies: In some complex syntheses, reductive amination followed by deprotection steps are used to introduce the amine functionality before amide coupling.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-nitro-2-methylphenyl derivative + Fe powder, HCl, reflux | Reduction of nitro group to amine | High yield, mild conditions |

| 2 | 2-ethoxybenzoic acid + SOCl2, reflux | Conversion to acid chloride | Quantitative conversion |

| 3 | Amine + acid chloride + base (e.g., triethylamine), DCM, 0-25°C | Amide bond formation | 70-90% yield, purified by chromatography |

Research Findings and Optimization Notes

Solvent Choice: Polar aprotic solvents such as DMF or dichloromethane are preferred for coupling reactions to enhance solubility and reaction rates.

Temperature Control: Maintaining low temperatures during acid chloride addition prevents side reactions and decomposition.

Purification: Column chromatography or recrystallization is typically employed to isolate the pure amide product.

Alternative Coupling Agents: Use of HATU or EDCI can improve coupling efficiency and reduce by-products compared to acid chloride methods.

Safety Considerations: Avoidance of toxic reagents like potassium cyanide is recommended; safer reductive methods (e.g., iron powder reduction) are preferred.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Nitro Reduction + Acid Chloride Coupling | Fe powder, HCl; SOCl2; amine + acid chloride | Simple, well-established | Acid chloride handling, moisture sensitive | 70-90% |

| Carbamate Protection + Oxidation + Ammonia Condensation | Carbobenzoxy protection, sodium periodate, ruthenium trichloride, ammonia | High selectivity, suitable for complex intermediates | Multi-step, longer synthesis | Moderate (50-80%) |

| Coupling via Activated Esters (e.g., NHS esters) | N-hydroxysuccinimide esters, coupling agents | Mild conditions, good yields | Requires preparation of activated ester | 60-85% |

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide with key benzamide derivatives, focusing on structural variations, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Structural and Electronic Variations

- Amino vs. This may enhance solubility but reduce lipophilicity .

- Ethoxy Group : The ethoxy moiety at the ortho position is conserved across all compared compounds, suggesting its critical role in binding to biological targets such as HAT enzymes .

- Alkyl Chains : CTPB’s pentadecyl chain significantly increases molecular weight and lipophilicity, enhancing membrane permeability and prolonging biological activity compared to shorter-chain derivatives .

Physicochemical Properties

| Property | This compound | CTB | CTPB |

|---|---|---|---|

| Molecular Weight | 270.33 g/mol | 345.72 g/mol | 561.12 g/mol |

| logP (Predicted) | ~2.5 | ~4.1 | ~9.8 |

| Hydrogen Bond Donors | 2 (NH₂, CONH) | 1 (CONH) | 1 (CONH) |

| Solubility | Moderate (polar groups) | Low | Very low |

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: Halogens (Cl, CF₃) in CTB enhance electronic effects, stabilizing enzyme-ligand interactions.

- Lipophilicity : CTPB’s pentadecyl chain drastically increases logP, correlating with improved cell permeability and sustained activity .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group that enhances its solubility and bioavailability, distinguishing it from other benzamide derivatives. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol. The presence of the amino group and the ethoxy substitution at the 2-position of the benzene ring are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate various signaling pathways, influencing processes such as:

- Enzyme Inhibition : It can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : The compound may bind to receptors that regulate cellular responses, impacting inflammation, cell proliferation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its anticancer properties have shown potential in inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -

Anticancer Potential :

In a cancer research study, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. -

Inflammation Modulation :

In vitro experiments showed that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 3-amino-2-methylaniline via amidation. Optimization strategies include:

- Reagent Selection : Use of coupling agents like EDCI/HOBt for efficient amide bond formation .

- Temperature Control : Maintaining temperatures between 0–5°C during activation steps to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50%) to isolate the product .

- Yield Improvement : Continuous flow reactors can enhance mixing efficiency and reduce reaction times in multi-step syntheses .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles. For example, the ethoxy group adopts a planar conformation with the aromatic ring (torsion angle: ~174°) .

- Spectroscopy :

- NMR : NMR peaks at δ 6.8–7.5 ppm confirm aromatic protons; δ 1.4–1.6 ppm (triplet) for ethoxy CH .

- FTIR : Stretching vibrations at ~1650 cm (amide C=O) and ~3350 cm (N-H) .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Target Prediction : Molecular docking with enzymes (e.g., histone acetyltransferases) to identify binding modes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Case Study : A crystal structure of a related benzamide derivative showed a dihedral angle of 2.78° between aromatic rings, differing from prior reports (55.69°). Resolution strategies include:

- Refinement Software : SHELXL for high-precision parameter adjustments .

- Hydrogen Bonding Analysis : Identifying intermolecular interactions (e.g., N–H⋯O) that stabilize specific conformations .

- Validation : Compare experimental data (PXRD) with computational models (DFT-optimized geometries) .

Q. What advanced techniques are used to study structure-activity relationships (SAR) for this compound?

- SAR Workflow :

Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the 2-ethoxy or 3-amino positions .

Biological Testing : Measure changes in potency across derivatives.

QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate substituent properties (Hammett constants, logP) with activity .

- Example : Replacing ethoxy with isopentyloxy increased lipophilicity, enhancing blood-brain barrier penetration in analogs .

Q. How does this compound interact with epigenetic targets like histone acetyltransferases (HATs)?

- Mechanistic Insight :

- Biochemical Assays : Radiolabeled acetyl-CoA incorporation assays to measure HAT activation/inhibition .

- Structural Analysis : Co-crystallization with p300/CBP HAT domains to map binding pockets .

- Data Interpretation : Activation efficacy is quantified as fold-change relative to controls (e.g., KCN induces 1.5x activity at 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.